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Compound of Interest

Compound Name: Benzyl 4-chlorophenyl! ketone

Cat. No.: B156412

Disclaimer: Detailed experimental data specifically for 4-Chlorodeoxybenzoin is not extensively
available in public chemical databases. This guide has been constructed by synthesizing
information on the parent compound, deoxybenzoin, and related chlorinated aromatic ketones.
The structural, spectroscopic, and reactivity data presented are based on established principles
of organic chemistry and should be considered predictive. All proposed protocols require
experimental validation.

Executive Summary

4-Chlorodeoxybenzoin is a halogenated derivative of deoxybenzoin, a foundational structure in
organic synthesis. Its chemical architecture, featuring a reactive carbonyl group, an enolizable
methylene bridge, and two distinct aromatic rings, makes it a versatile intermediate for the
synthesis of more complex molecules, including potential pharmaceutical agents. This
document provides a comprehensive overview of its predicted chemical and physical
properties, a detailed analysis of its expected spectroscopic signature, plausible synthetic
routes, and key reactivity patterns. The guide is intended for researchers in synthetic chemistry
and drug development, offering a predictive framework to facilitate laboratory work and
experimental design involving this compound.

Molecular Identity and Structure

4-Chlorodeoxybenzoin, systematically named 1-(4-chlorophenyl)-2-phenylethan-1-one, belongs
to the deoxybenzoin class of ketones. The structure consists of a phenylacetyl group bonded to
a 4-chlorophenyl moiety. The presence of the electron-withdrawing chlorine atom on one of the
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phenyl rings significantly influences the molecule's electronic properties, reactivity, and
spectroscopic characteristics compared to its parent compound.

Table 1: Core Compound Identifiers

Identifier Value Sourcel/Note

1-(4-chlorophenyl)-2-

IUPAC Name
phenylethan-1-one
(Verified for this specific
CAS Number 16733-60-3 _
isomer)
Molecular Formula C14H11CIO Calculated
Molecular Weight 230.69 g/mol Calculated

, C1=CC=C(C=C1)CC(=0)C2=
Canonical SMILES
CC=C(C=C2)ClI

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in
reactions.[1] These properties are dictated by intermolecular forces, which for 4-
Chlorodeoxybenzoin, are primarily van der Waals forces and dipole-dipole interactions arising
from the polar carbonyl and C-Cl bonds.

Rationale for Predicted Properties:

e Melting Point: The introduction of a chlorine atom increases the molecular weight and
polarity, generally leading to a higher melting point than the parent deoxybenzoin (m.p. 53-56
°C) due to stronger intermolecular forces and potentially more efficient crystal lattice packing.

» Boiling Point: A higher molecular weight and increased polarity are expected to raise the
boiling point significantly compared to similar, non-halogenated molecules.[2]

¢ Solubility: The molecule is predicted to be poorly soluble in water but should exhibit good
solubility in common organic solvents like acetone, ethanol, diethyl ether, and chlorinated
solvents.
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Table 2: Predicted Physicochemical Data

Property Predicted Value Rationale/Context

) ) ) ) Typical for aromatic ketones of
Physical State White to off-white solid ] )
this molecular weight.[3]

. . ) Expected to be higher than
Melting Point > 60 °C (Estimate) ]
deoxybenzoin.

Significantly higher than
related smaller molecules like
4-chlorobenzaldehyde (213-
214 °C).[4]

Boiling Point > 300 °C (Estimate)

Based on the large
Solubility in Water Insoluble hydrophobic aromatic

structure.

) General property of non-polar
N ] Soluble in ethers, ketones, )
Solubility (Organic) ] to moderately polar organic
chlorinated solvents
compounds.[3]

The chloro- and phenyl-
logP (Octanol/Water) ~3.5-4.5 (Estimate) groups contribute to high
lipophilicity.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized
compound.[5][6] The predicted spectra for 4-Chlorodeoxybenzoin have several key features
that enable its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be highly characteristic. The two aromatic
regions will be distinct. The unsubstituted phenyl ring should appear as a multiplet integrating
to 5 protons. The 4-chlorophenyl ring, due to its symmetry, should present as two doublets,
each integrating to 2 protons, a classic AA'BB' system. The most diagnostic signal is the
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singlet for the two methylene (CHz) protons, which would appear downfield due to their
proximity to both the phenyl ring and the deshielding carbonyl group.

e 13C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 195-200
ppm. Multiple signals will be present in the aromatic region (120-140 ppm), including the
carbon bearing the chlorine atom (ipso-carbon), which will be shifted. A key signal for the
methylene carbon (CH2) is expected around 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[7]

e C=0 Stretch: A strong, sharp absorption band is predicted in the range of 1680-1700 cm~1.
The conjugation with the 4-chlorophenyl ring slightly lowers the frequency compared to a
simple aliphatic ketone.

e C-H Aromatic Stretch: Peaks will be observed just above 3000 cm™1.

e C=C Aromatic Stretch: Several bands of medium intensity are expected between 1450 and
1600 cm™1.

o C-CI Stretch: A signal in the fingerprint region, typically between 700-800 cm~1, can indicate
the carbon-chlorine bond.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and
fragmentation pattern.[8]

e Molecular lon (M*): A prominent molecular ion peak is expected at m/z = 230. A
characteristic isotopic pattern for one chlorine atom will be observed, with a peak at M+2
(m/z = 232) that is approximately one-third the intensity of the M+ peak.

o Key Fragments: The most likely fragmentation pathway is cleavage alpha to the carbonyl
group, leading to the formation of the 4-chlorobenzoyl cation (m/z = 139/141) and the benzyl
radical, or the benzyl cation (m/z = 91). The 4-chlorobenzoyl fragment is often the base peak
in such structures.
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Caption: Spectroscopic workflow for structural validation.

Synthesis and Reactivity
Plausible Synthetic Route: Friedel-Crafts Acylation

A standard and reliable method for preparing deoxybenzoins is the Friedel-Crafts acylation. For
4-Chlorodeoxybenzoin, this involves the reaction of chlorobenzene with phenylacetyl chloride
in the presence of a Lewis acid catalyst, such as aluminum chloride (AICIs).

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

o Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a
calcium chloride drying tube or a bubbler).

* Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and an
excess of chlorobenzene, which serves as both reactant and solvent. Cool the mixture to 0-5
°Cin an ice bath.
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e Acyl Chloride Addition:

o Rationale: Slow addition is crucial to control the exothermic reaction and prevent side
reactions.

o Dissolve phenylacetyl chloride (1.0 equivalent) in a minimal amount of chlorobenzene and
add it to the dropping funnel. Add the solution dropwise to the stirred AICIs suspension
over 30-45 minutes, maintaining the internal temperature below 10 °C.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

e Quenching:

o Rationale: This step hydrolyzes the aluminum chloride complex and neutralizes the
reaction.

o Slowly and carefully pour the reaction mixture over crushed ice containing concentrated
hydrochloric acid. This should be done in a fume hood with vigorous stirring.

o Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the
agueous layer twice with a suitable solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers.

« Purification: Wash the combined organic layers with water, followed by a saturated sodium
bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure.

e Final Product: The crude product can be purified by recrystallization (e.g., from
ethanol/water) or flash column chromatography to yield pure 4-Chlorodeoxybenzoin.

Core Reactivity

The reactivity of 4-Chlorodeoxybenzoin is dictated by its three main components: the ketone
carbonyl, the a-methylene group, and the two aromatic rings.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Carbonyl Group: Susceptible to nucleophilic attack. It can be reduced to the corresponding
alcohol (4-chloro-1,2-diphenylethanol) using reducing agents like sodium borohydride
(NaBHa4).

+ a-Methylene Protons: These protons are acidic and can be removed by a base to form an
enolate. This enolate is a powerful nucleophile and can undergo various reactions, such as
alkylation or aldol condensation, providing a route to more complex structures.

* Aromatic Rings: The 4-chlorophenyl ring is deactivated towards further electrophilic aromatic
substitution due to the electron-withdrawing effects of both the chlorine and the carbonyl
group. The unsubstituted phenyl ring remains reactive towards electrophiles.
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Secondary Alcohol Enolate Intermediate

Alkylation
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Caption: Key reactivity pathways of 4-Chlorodeoxybenzoin.
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Safety and Toxicology

No specific toxicological data for 4-Chlorodeoxybenzoin is available. The safety profile must be
inferred from related compounds. Chlorinated aromatic compounds can be irritants and may
have long-term environmental effects.[4]

e Acute Hazards: Likely to be harmful if swallowed, causing irritation to the gastrointestinal
tract.[4][9] May cause skin and serious eye irritation.[10]

e Chronic Hazards: Long-term effects have not been studied. As with many chlorinated organic
molecules, it should be handled as a substance with potential for chronic toxicity and
environmental persistence.[4]

e Handling Precautions:

o

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.

o

Handle only in a well-ventilated area or a chemical fume hood.

o

Avoid inhalation of dust and contact with skin and eyes.

[¢]

In case of accidental exposure, follow standard first-aid procedures and seek medical
attention.[10]

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Avoid release into the environment.[4]

Conclusion

4-Chlorodeoxybenzoin is a synthetic intermediate with significant potential due to its versatile
chemical handles. While specific experimental data is sparse, its properties and reactivity can
be reliably predicted based on fundamental chemical principles. Its synthesis is accessible
through established methods like the Friedel-Crafts acylation. The presence of the carbonyl,
enolizable methylene, and distinct aromatic rings allows for a wide range of subsequent
chemical modifications. Researchers working with this compound should proceed with the
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predicted properties as a guide but must rely on rigorous experimental characterization to

validate their findings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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